
WS3
Overview
Description
Tungsten trisulfide is an inorganic compound composed of tungsten and sulfur, with the chemical formula WS₃. It appears as a chocolate-brown powder and is known for its unique physical and chemical properties .
Mechanism of Action
Target of Action
WS3, also known as N-(6-(4-(3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide, primarily targets the Erb3 binding protein-1 (EBP1) and the IκB kinase pathway . EBP1 is a protein that plays a crucial role in cell proliferation and survival, while the IκB kinase pathway is involved in the regulation of immune response and inflammation .
Mode of Action
This compound interacts with its targets, EBP1 and the IκB kinase pathway, to induce cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell proliferation and immune response, given its interaction with EBP1 and the IκB kinase pathway . The downstream effects of these interactions can lead to increased cell growth and modulation of immune responses.
Result of Action
The primary molecular and cellular effect of this compound’s action is the induction of cell proliferation . This is particularly observed in β cells, a type of cell found in the pancreas that produces insulin . This compound has been shown to induce proliferation in these cells, which could have potential implications for the treatment of conditions like diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bubbling Hydrogen Sulfide through Hot Acidified Solution of Tungstenates: This method involves passing hydrogen sulfide gas through a hot, acidified solution of tungstenates, resulting in the formation of tungsten trisulfide.
Reaction of Tungsten Disulfide and Elemental Sulfur on Heating: Tungsten disulfide reacts with elemental sulfur upon heating to produce tungsten trisulfide.
Precipitation upon Acidification of Thiotungstate Solutions: Acidifying thiotungstate solutions leads to the precipitation of tungsten trisulfide.
Industrial Production Methods
Industrial production methods for tungsten trisulfide are similar to the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Decomposition: Tungsten trisulfide can be decomposed by heating into tungsten disulfide and elemental sulfur.
Reactions with Sulfide Solutions: It reacts with sulfide solutions to form various tungsten-sulfur compounds.
Reduction: Tungsten trisulfide can be reduced by hydrogen to form tungsten disulfide.
Common Reagents and Conditions
Hydrogen Sulfide: Used in the synthesis and reactions involving tungsten trisulfide.
Elemental Sulfur: Reacts with tungsten disulfide to form tungsten trisulfide.
Hydrogen: Used for the reduction of tungsten trisulfide.
Major Products
Tungsten Disulfide: Formed during the decomposition and reduction of tungsten trisulfide.
Elemental Sulfur: Produced during the decomposition of tungsten trisulfide.
Scientific Research Applications
Synthesis and Structural Characteristics
Recent advancements in the synthesis of WS3 have led to the development of a crystalline form with a layered structure, often described as having a desert-rose-like morphology. This synthesis is achieved through a solvothermal reaction involving tungsten oxide and thioacetamide, resulting in a compound that belongs to the trigonal crystal system. The lattice parameters of this compound are measured at 5.30 Å × 5.30 Å × 29.0 Å, with angles of 90° × 90° × 120° .
Electrochemical Applications
2.1 Hydrogen Evolution Reaction Catalyst
One of the most promising applications of this compound is its potential as a catalyst for the electrochemical hydrogen evolution reaction (HER). The crystalline this compound exhibits significant catalytic activity due to its rich sulfur ligands, which serve as active sites for the reaction. In comparative studies, this compound has shown improved electron transport capabilities, leading to lower Tafel slopes (as low as 40 mV dec), indicating enhanced efficiency in hydrogen production .
2.2 Comparison with Other Materials
The performance of this compound as a catalyst can be compared with other transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS2) and tungsten disulfide (WS2). While WS2 has been extensively studied, the introduction of this compound into this family expands the range of materials available for catalysis, potentially leading to new insights into optimizing catalytic processes .
Case Studies and Experimental Findings
Case Study: Synthesis and Characterization of Crystalline this compound
This study involved synthesizing crystalline this compound using a specific molar ratio of tungsten to sulfur (1:130) under controlled conditions. The resultant material was characterized using techniques such as X-ray photoelectron spectroscopy and thermogravimetric analysis to confirm its composition and stability under varying temperatures .
Experimental Setup:
- Materials Used:
- Tungsten oxide hydrate (WO3·0.33H2O)
- Thioacetamide
- Dimethylformamide (DMF)
- Procedure:
- The reactants were mixed in a Teflon-lined autoclave.
- A solvothermal reaction was conducted at 200 °C for 12 hours.
- Results:
Future Directions and Research Opportunities
The research surrounding this compound is still in its early stages, with many opportunities for further exploration:
- Enhanced Catalytic Properties: Investigating modifications to the synthesis process could lead to improved catalytic efficiency.
- Broader Applications: Beyond hydrogen evolution, exploring this compound's potential in other electrochemical reactions could yield valuable insights.
- Material Stability: Understanding the stability of this compound under operational conditions is crucial for practical applications in energy storage and conversion technologies.
Data Table: Summary of Key Properties and Applications of this compound
Property/Characteristic | Value/Description |
---|---|
Crystal System | Trigonal |
Lattice Parameters | 5.30 Å × 5.30 Å × 29.0 Å |
Potential Application | Electrochemical hydrogen evolution catalyst |
Synthesis Method | Solvothermal reaction |
Molar Ratio (W:S) | 1:130 |
Tafel Slope | As low as 40 mV dec |
Comparison with Similar Compounds
Similar Compounds
Tungsten Disulfide (WS₂): Known for its layered structure and similar chemical properties.
Molybdenum Trisulfide (MoS₃): Another transition metal sulfide with comparable properties and applications.
Tungsten Triselenide (WSe₃): Shares similar structural and chemical characteristics with tungsten trisulfide.
Uniqueness
Tungsten trisulfide is unique due to its specific layered structure and the ability to act as an effective catalyst in electrochemical reactions. Its distinct morphology, such as the desert-rose-like structure, sets it apart from other similar compounds .
Biological Activity
WS3, or N-(6-(4-(3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biochemical pathways, and relevant case studies, supported by empirical data.
Target Proteins
this compound primarily interacts with specific proteins and pathways, notably:
- Erb3 Binding Protein 1 (EBP1) : This protein is involved in various cellular processes, including proliferation and survival.
- IκB Kinase Pathway : This pathway plays a crucial role in regulating NF-κB, a transcription factor involved in immune response and inflammation.
Mode of Action
The interaction of this compound with EBP1 and the IκB kinase pathway leads to the induction of cell proliferation. This effect is significant in contexts such as cancer therapy, where modulation of cell growth is critical.
Biochemical Pathways
This compound influences several biochemical pathways related to:
- Cell Proliferation : By activating pathways that promote cell division.
- Immune Response : Modulating inflammatory responses through the IκB kinase pathway.
Study 1: Electrocatalytic Activity
A study demonstrated that this compound exhibits promising electrocatalytic activity for the hydrogen evolution reaction (HER). The amorphous structure of this compound was shown to enhance its catalytic properties due to a high density of active sites on its surface. The results indicated that this compound could serve as an efficient catalyst in electrochemical applications .
Study 2: Synthesis and Characterization
Research involving the synthesis of crystalline this compound revealed its layered structure, which is essential for its physical and chemical properties. The synthesized this compound displayed potential as an electrochemical catalyst with notable morphological characteristics that contribute to its activity . The study provided detailed characterization data, including:
- Lattice Parameters : 5.30 Å × 5.30 Å × 29.0 Å
- Crystal System : Trigonal
Study 3: Biological Implications
Investigations into the biological implications of this compound highlighted its role in modulating cancer cell behavior. The compound's ability to activate EBP1 suggests potential therapeutic applications in oncology, particularly for targeting tumors where EBP1 is upregulated .
Data Table: Summary of Key Findings
Properties
IUPAC Name |
N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOYRNAERIVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tungsten trisulfide (WS3)?
A1: Tungsten trisulfide (this compound) is a chemical compound with potential applications in various fields, including catalysis and electronics.
Q2: What is the difference between amorphous this compound and crystalline this compound?
A2: Amorphous this compound lacks a well-defined, long-range ordered structure. Crystalline this compound possesses a defined structure, recently reported to be a layered structure. [, ]
Q3: What are the potential advantages of using this compound as a catalyst for the hydrogen evolution reaction (HER)?
A3: this compound exhibits promising electrocatalytic activity for HER due to its unique electronic structure and the presence of active sites on its surface. [, , ]
Q4: How does the morphology of this compound affect its catalytic performance?
A4: Research suggests that the amorphous structure of this compound, compared to crystalline WS2, leads to a larger surface area and potentially exposes more active sites for improved catalytic activity. []
Q5: What is the role of this compound in enhancing the performance of silicon nanowires for solar-driven hydrogen production?
A5: Tungsten sulfides, both in crystalline (WS2) and amorphous (this compound) forms, have been shown to enhance photoelectrochemical hydrogen production in silicon nanowires. The amorphous this compound exhibits higher catalytic activity for the hydrogen evolution reaction compared to crystalline WS2. []
Q6: Can this compound be combined with other materials to improve its catalytic properties?
A6: Yes, combining this compound with reduced graphene oxide (rGO) has shown synergistic effects, improving both its HER and oxygen reduction reaction (ORR) activities due to enhanced conductivity and increased surface area. [, ]
Q7: What are the advantages of electrochemical synthesis for producing this compound-based materials?
A7: Electrochemical synthesis offers a more environmentally friendly approach compared to traditional methods, as it reduces the use of hazardous chemicals and high-energy processes. This approach also allows for controlled synthesis and direct deposition of this compound on conductive substrates. [, ]
Q8: How does the oxidation method used to produce graphene oxide affect the properties of this compound-x/rGO hybrids?
A8: The choice of oxidation method employed during graphene oxide synthesis significantly impacts the properties of the final this compound-x/rGO hybrid. Using different oxidation techniques such as Hummers, Staudenmaier, or Hofmann methods will result in variations in the amount of metallic species present in the rGO, which in turn influences the electrocatalytic performance of the hybrid. []
Q9: What is the significance of the presence of this compound in the trigonal crystal system?
A9: The successful synthesis of crystalline this compound with a layered structure belonging to the trigonal crystal system broadens the scope of layered tungsten sulfide materials. []
Q10: How does the presence of sulfur in different oxidation states affect the properties of this compound?
A10: Studies on amorphous tungsten sulfides suggest that the presence of sulfur in both -1 and -2 oxidation states in this compound contributes to a greater degree of disorder in the W—S bonding compared to WS5. []
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